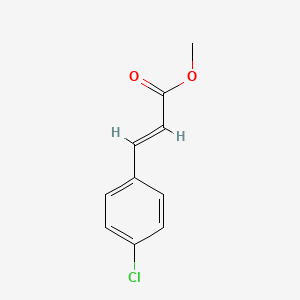

Methyl 4-chlorocinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXQGYKZKOORG-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194681 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20754-21-6, 7560-44-3 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-chlorocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-chlorocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-Chlorocinnamate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorocinnamate, a derivative of cinnamic acid, is a compound of interest in various fields, including organic synthesis and pharmaceutical research. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, including Fischer esterification, Heck coupling, and Knoevenagel condensation. Detailed experimental protocols for these methods are presented. Furthermore, this document outlines the comprehensive characterization of the compound through various analytical techniques, with a summary of its key physical and spectroscopic properties. Finally, the known biological activities of cinnamate (B1238496) derivatives are discussed, highlighting potential signaling pathways of relevance for drug development professionals.

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The choice of method may depend on factors such as starting material availability, desired yield, and reaction conditions. The most common and effective methods are detailed below.

Fischer Esterification of 4-Chlorocinnamic Acid

Fischer esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Experimental Protocol:

-

To a solution of 4-chlorocinnamic acid in anhydrous methanol (B129727), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 71-77 °C |

| Boiling Point | 292.8 °C at 760 mmHg |

| Density | 1.211 g/cm³ |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J=16.0 Hz, 1H), 7.46 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H), 6.42 (d, J=16.0 Hz, 1H), 3.82 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8 |

| IR (KBr, cm⁻¹) | 1702, 1634, 1592, 1332, 1167 |

| Mass Spectrometry (m/z) | 198 (M⁺+2), 196 (M⁺), 165, 137 |

Biological Activity and Signaling Pathways for Drug Development

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. T[1][2][3]hese effects are often attributed to their ability to modulate various cellular signaling pathways.

This compound has demonstrated antimicrobial activity, particularly against Staphylococcus aureus, and notable antifungal activity. I[4]t is suggested that its antifungal mechanism may involve the inhibition of the enzyme 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis.

[4]Derivatives of cinnamic acid have been shown to influence several critical signaling pathways implicated in disease pathogenesis:

-

NF-κB Signaling Pathway: Cinnamic acid derivatives can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. T[2][5]his inhibition can occur through the prevention of IκB phosphorylation, thereby blocking the nuclear translocation of NF-κB. *[5] PI3K/Akt/mTOR Pathway: Some cinnamate compounds have been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. *[5] MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38-MAPK, are involved in cellular responses to a variety of stimuli. Trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway. *[6] PKA Signaling Pathway: Protein Kinase A (PKA) signaling is another pathway that can be modulated by cinnamic acid derivatives. For instance, trans-cinnamic acid-induced fibroblast migration is also dependent on the PKA pathway.

[6]

Potential Signaling Pathways Modulated by Cinnamate Derivatives

References

- 1. idosi.org [idosi.org]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-chlorocinnamate. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support further research and application of this compound.

Core Physicochemical Properties

This compound is a cinnamic acid ester characterized by a chlorine substituent on the phenyl ring. Its physicochemical properties are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical and spectral data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Melting Point | 76-77 °C |

| Boiling Point | 292.8 °C at 760 mmHg[1] |

| Density | 1.211 g/cm³[1] |

| Flash Point | 144.4 °C[1] |

| Refractive Index | 1.572[1] |

| Vapor Pressure | 0.0018 mmHg at 25°C[1] |

| LogP (octanol/water partition coefficient) | 2.526 - 3.2 |

| Polar Surface Area (PSA) | 26.30 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Table 2: Spectral Data

| Spectroscopy Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.64 (d, J=16.0 Hz, 1H), 7.45 (d, J=8.5 Hz, 2H), 7.34 (d, J=8.5 Hz, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.78 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point can be determined using a distillation method.

Procedure:

-

A sample of this compound is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

A small amount of solid this compound is ground with potassium bromide (KBr) to form a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS):

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source.

-

The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

Visualizations

Synthesis of this compound

One common method for the synthesis of this compound is through a Knoevenagel condensation followed by esterification. A one-pot synthesis has been described involving the reaction of 4-chlorobenzaldehyde (B46862) and diethyl malonate in the presence of a glycine (B1666218) catalyst.

Proposed Antifungal Mechanism of Action

This compound has demonstrated antifungal activity, and it is proposed that, similar to other cinnamic acid derivatives, it may act by inhibiting the enzyme 14α-demethylase in fungi.[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

References

An In-depth Technical Guide to Methyl 4-chlorocinnamate (CAS: 7560-44-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chlorocinnamate, a compound of interest in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a clear and accessible format for laboratory and research applications.

Chemical and Physical Properties

This compound is an organic compound classified as an ester, derived from 4-chlorocinnamic acid and methanol (B129727).[1] It is recognized for its potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The compound typically appears as a white to almost white crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7560-44-3 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2][3] |

| Molecular Weight | 196.63 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 76-77 °C | [2] |

| Boiling Point | 292.8 °C at 760 mmHg | [2] |

| Density | 1.211 g/cm³ | [2] |

| Solubility | Moderately soluble in organic solvents. | [1] |

| Flash Point | 144.4 °C | [2] |

| Refractive Index | 1.572 | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available, specific shifts reported in literature. | [5][6] |

| ¹³C NMR | Spectra available, specific shifts reported in literature. | [5][7] |

| Mass Spectrometry (MS) | Mass of molecular ion: 196. | [7] |

| Infrared (IR) Spectroscopy | IR spectrum available. | [8] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for three common methods.

Fischer Esterification of 4-Chlorocinnamic Acid

This is a direct and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[9][10][11]

Experimental Protocol:

-

To a solution of 4-chlorocinnamic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux with magnetic stirring for 3-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[12]

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.[12]

-

Perform a liquid-liquid extraction by adding distilled water and an organic solvent (e.g., ethyl acetate).[12]

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain a white crystalline solid.[13]

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Knoevenagel Condensation (One-Pot)

A patent describes a one-pot synthesis using a Knoevenagel condensation reaction.[13] This method is advantageous due to its use of less toxic reagents and potentially higher yields.[13]

Experimental Protocol:

-

In a three-necked flask, dissolve diethyl malonate (1.4 equivalents) in anhydrous methanol.

-

Slowly add a solution of sodium hydroxide (B78521) in absolute methanol, followed by the addition of glacial acetic acid. Stir at room temperature for 1-1.5 hours.[13]

-

Add 4-chlorobenzaldehyde (B46862) (1 equivalent) and glycine (B1666218) (0.35 equivalents) as a catalyst to the reaction mixture.[13]

-

Heat the mixture to reflux for 5-6 hours, followed by reflux under reduced pressure for 1-2 hours to remove methanol.[13]

-

Pour the residue into an ice-water mixture and refrigerate for 2 hours to precipitate the product.[13]

-

Collect the solid by suction filtration, wash with water, and dry.[13]

-

Purify the crude product by recrystallization from a methanol-water mixture to obtain white needles of this compound.[13]

Heck Coupling

The Heck reaction provides a powerful method for carbon-carbon bond formation, coupling an alkene with an aryl halide.[14][15]

Experimental Protocol:

-

In a suitable reaction vessel, combine 4-iodobenzaldehyde (B108471) (1 equivalent), methyl acrylate (B77674) (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 2-3 equivalents) in an appropriate solvent (e.g., toluene, DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford pure this compound.

Caption: General workflow for the Heck Coupling synthesis of this compound.

Biological Activity and Potential Applications

This compound has demonstrated notable biological activities, particularly as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that this compound exhibits bacteriostatic activity against various bacteria, including Staphylococcus aureus.[1][16] It also displays antifungal properties, showing activity against species such as Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii.[16][17]

Table 3: Antimicrobial Activity of this compound

| Organism | Activity | Reference |

| Staphylococcus aureus | Active at the highest concentration tested. | [16][17] |

| Candida species | Bioactive. | [16] |

Mechanism of Action

The antifungal activity of cinnamic acid esters, including this compound, is suggested to involve the inhibition of the enzyme 14α-demethylase.[16][17] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

This compound should be handled with care in a laboratory setting. As with many chlorinated organic compounds, it may pose environmental and health risks.[1] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

This technical guide provides a solid foundation for researchers and scientists working with this compound. For further details on specific applications and advanced analytical data, consulting the primary literature is recommended.

References

- 1. CAS 7560-44-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 7560-44-3 | TCI AMERICA [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. Methyl4-chlorocinnamate | C10H9ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. This compound(7560-44-3) MS spectrum [chemicalbook.com]

- 8. This compound(7560-44-3) IR Spectrum [chemicalbook.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]

- 14. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 15. benchchem.com [benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-chlorocinnamate. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow, designed to assist researchers in the identification and characterization of this compound.

Spectral Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized below. The data is referenced to the residual solvent peak.[1]

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.67 | Doublet (d) | 16.0 | 1H | H-β |

| 7.45 - 7.39 | Multiplet (m) | - | 2H | H-2, H-6 |

| 7.37 - 7.29 | Multiplet (m) | - | 2H | H-3, H-5 |

| 6.38 | Doublet (d) | 16.0 | 1H | H-α |

| 3.78 | Singlet (s) | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O |

| 143.4 | C-β |

| 136.2 | C-4 |

| 132.9 | C-1 |

| 129.3 | C-2, C-6 |

| 129.2 | C-3, C-5 |

| 118.4 | C-α |

| 51.8 | -OCH₃ |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

A homogenous solution is critical for obtaining high-quality NMR spectra.[2][3]

-

Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][4][5][6]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][6] Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[7] The sample height in the tube should be between 4 to 5 cm.[2]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any contaminants. Securely cap the tube to prevent solvent evaporation.[2]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp spectral lines.[7]

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Acquisition Time: Around 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering from approximately -1 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A standard proton-decoupled pulse experiment.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering from approximately 0 to 220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (for CDCl₃, δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]

Mandatory Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the atom numbering corresponding to the assignments in the NMR data tables.

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

This diagram outlines the logical progression of steps involved in a typical NMR experiment, from sample preparation to final data analysis.

Caption: A typical experimental workflow for NMR analysis.

References

- 1. rsc.org [rsc.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.latech.edu [chem.latech.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scribd.com [scribd.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorocinnamate is an organic compound with applications in various fields of chemical research and development. Understanding its behavior under mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, complete with quantitative data, a proposed fragmentation pathway, and a comprehensive experimental protocol.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉ClO₂

-

Molecular Weight: 196.63 g/mol

-

CAS Number: 7560-44-3

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data for the major ions observed are summarized in the table below.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |

| 196 | [M]⁺ (Molecular Ion) | [C₁₀H₉ClO₂]⁺ | 35.8 |

| 165 | [M - OCH₃]⁺ | [C₉H₆ClO]⁺ | 100.0 (Base Peak) |

| 137 | [M - COOCH₃]⁺ | [C₈H₆Cl]⁺ | 68.2 |

| 102 | [C₇H₅Cl]⁺ | [C₇H₅Cl]⁺ | 30.1 |

| 101 | [C₇H₄Cl]⁺ | [C₇H₄Cl]⁺ | 26.5 |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | 17.9 |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | 17.1 |

Data Source: The mass spectrometry data is based on the spectrum available from ChemicalBook.[1]

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺) under electron ionization follows a series of characteristic steps, primarily involving the ester group and the aromatic ring. The proposed pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the molecule. The molecular ion at m/z 196 is clearly observed. The base peak at m/z 165 is attributed to the loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, forming a stable acylium ion. Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion results in the fragment at m/z 137. The peak at m/z 102 likely corresponds to the chlorophenyl cation, which can further lose a hydrogen atom to form the ion at m/z 101. The smaller fragments at m/z 75 and 51 are characteristic of the fragmentation of the benzene (B151609) ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

This protocol provides a solid foundation for the analysis of this compound. Researchers may need to optimize the parameters based on their specific instrumentation and analytical goals.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Methyl 4-chlorocinnamate, a compound of interest in various research and development sectors. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for obtaining the IR spectrum, and presents a logical workflow for the analysis.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.

This compound (C₁₀H₉ClO₂) is an ester derivative of cinnamic acid. Its structure comprises a para-substituted benzene (B151609) ring, a carbon-carbon double bond in a trans configuration (an alkene), and a methyl ester group. The IR spectrum of this compound will, therefore, exhibit characteristic absorption bands corresponding to the vibrations of these functional moieties.

Quantitative Infrared Absorption Data

The following table summarizes the principal infrared absorption peaks for this compound. These values are derived from spectral data and are consistent with the known vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3080 - 3010 | C-H (Aromatic & Vinylic) | Stretching | Medium |

| ~2950 | C-H (Methyl) | Asymmetric Stretching | Medium-Weak |

| ~1715 | C=O (Ester) | Stretching | Strong |

| ~1635 | C=C (Alkene) | Stretching | Medium |

| ~1590, ~1490 | C=C (Aromatic) | Stretching | Medium |

| ~1310, ~1170 | C-O (Ester) | Stretching | Strong |

| ~980 | =C-H (trans-Alkene) | Out-of-plane Bending | Strong |

| ~825 | C-H (para-substituted Aromatic) | Out-of-plane Bending | Strong |

| ~750 | C-Cl | Stretching | Medium-Strong |

Experimental Protocols

To obtain a high-quality IR spectrum of solid this compound, several standard sampling techniques can be employed. The choice of method depends on the available equipment and the desired sample concentration.

Thin Solid Film Method

This is often the preferred method for its simplicity and the small amount of sample required.[1]

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methylene (B1212753) chloride or acetone)

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

FTIR spectrometer

Procedure:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of the volatile solvent.[1]

-

Using a pipette, apply a drop of the resulting solution to the center of a clean, dry salt plate.[1]

-

Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[1]

-

If the initial film is too thin (resulting in weak absorption peaks), another drop of the solution can be added and evaporated.[1] Conversely, if the peaks are too intense, the plate should be cleaned and a more dilute solution used.[1]

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.

Materials:

-

This compound

-

Dry, powdered potassium bromide (KBr) of spectroscopic grade

-

Mortar and pestle (preferably agate)

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The sample concentration should be in the range of 0.2% to 1%.[2]

-

Thoroughly grind the mixture in a mortar and pestle to ensure a fine, homogeneous powder. This is crucial to minimize light scattering.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically several tons) to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer to record the spectrum.

Nujol Mull Method

In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to create a fine paste.[3]

Materials:

-

This compound

-

Nujol (mineral oil)

-

Infrared-transparent salt plates (e.g., KBr)

-

Mortar and pestle

-

Spatula

Procedure:

-

Place a small amount (5-10 mg) of the finely ground sample in a mortar.[2]

-

Add a small drop of Nujol and grind the mixture to a smooth, uniform paste.[2]

-

Spread a thin layer of the mull between two salt plates.

-

Place the plates in the sample holder of the spectrometer and acquire the spectrum.

-

It is important to remember that the Nujol itself will show absorption bands (primarily C-H stretching and bending), which will be present in the final spectrum.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical steps involved in the infrared spectrum analysis of a solid compound like this compound.

Interpretation of the Spectrum

The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific functional groups within the molecule.

-

C=O Stretching: A very strong and sharp absorption peak around 1715 cm⁻¹ is characteristic of the carbonyl group (C=O) in the ester functionality. The conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester.

-

C=C Stretching: The spectrum will show absorptions for both the alkene and the aromatic C=C double bonds. The alkene C=C stretch typically appears around 1635 cm⁻¹, while the aromatic C=C stretches are observed as a pair of bands around 1590 cm⁻¹ and 1490 cm⁻¹.

-

C-O Stretching: The ester group also exhibits strong C-O stretching vibrations. These typically appear as two bands in the region of 1310-1170 cm⁻¹, corresponding to the C-O-C asymmetric and symmetric stretching modes.

-

C-H Stretching: The C-H stretching vibrations for the aromatic and vinylic hydrogens are found at wavenumbers just above 3000 cm⁻¹ (typically 3080-3010 cm⁻¹). The C-H stretching of the methyl group appears just below 3000 cm⁻¹, around 2950 cm⁻¹.

-

Out-of-Plane Bending: The trans-disubstituted alkene gives rise to a strong absorption band around 980 cm⁻¹, which is highly characteristic. The para-substitution on the benzene ring is indicated by a strong C-H out-of-plane bending vibration in the 825 cm⁻¹ region.

-

C-Cl Stretching: The presence of the chlorine atom on the aromatic ring is confirmed by a medium to strong absorption band in the fingerprint region, typically around 750 cm⁻¹.

By systematically analyzing these characteristic absorption bands, one can confirm the presence of the key functional groups in this compound and thus verify the identity and purity of the compound.

References

Solubility of Methyl 4-Chlorocinnamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-chlorocinnamate in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₉ClO₂. It is the methyl ester of 4-chlorocinnamic acid and presents as a white to almost white crystalline powder. It is recognized for its potential applications in the synthesis of pharmaceuticals and other specialty chemicals. An understanding of its solubility in various organic solvents is crucial for its purification, reaction chemistry, and formulation development.

Physicochemical Properties:

| Property | Value |

| CAS Number | 7560-44-3 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Melting Point | 74.0 to 77.0 °C |

| Boiling Point | 292.8 ± 15.0 °C (Predicted) |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) |

Qualitative Solubility Profile

Published data indicates that this compound exhibits moderate solubility in organic solvents. It is generally described as being soluble in anhydrous alcohols and common organic solvents such as ethers. A patent for the preparation of methyl p-chlorocinnamate mentions the use of a methanol-water mixture for recrystallization, which implies its solubility in methanol.

Quantitative Solubility Data

Table 1: Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (Mole Fraction, x₁) |

| e.g., Methanol | e.g., 25 | User-determined value | User-determined value |

| e.g., Ethanol | e.g., 25 | User-determined value | User-determined value |

| e.g., Acetone | e.g., 25 | User-determined value | User-determined value |

| e.g., Ethyl Acetate | e.g., 25 | User-determined value | User-determined value |

| e.g., Toluene | e.g., 25 | User-determined value | User-determined value |

| e.g., Heptane | e.g., 25 | User-determined value | User-determined value |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Sintered glass filter or syringe filter (e.g., 0.45 µm PTFE)

-

Vials or flasks with airtight seals

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known mass or volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is achieved. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter into a pre-weighed container.

-

Quantification: Determine the concentration of this compound in the filtered sample using one of the methods described below.

Analytical Methods for Quantification

a) Gravimetric Method:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dry solid is achieved.

-

The mass of the dissolved this compound is the final weight of the container with the solid minus the initial weight of the empty container.

-

Calculate the solubility in g/100g of solvent.

b) UV-Vis Spectrophotometry:

This method is suitable if this compound has a distinct chromophore.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take a known mass or volume of the filtered saturated solution and dilute it with a known amount of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial parameter. The provided experimental protocols, particularly the isothermal shake-flask method coupled with gravimetric or spectrophotometric analysis, offer a robust approach for generating reliable solubility data. Such data is invaluable for the effective design of synthetic routes, purification processes, and formulation strategies involving this compound.

The Elusive Crystal Structure of Methyl 4-chlorocinnamate: A Technical Overview

Despite its well-documented synthesis and established physicochemical properties, a detailed crystallographic analysis of methyl 4-chlorocinnamate remains conspicuously absent from the publicly accessible scientific literature and structural databases. This technical guide consolidates the available information and outlines the standard experimental protocols that would be employed for its crystal structure determination, providing a framework for future research in this area.

This compound, with the chemical formula C₁₀H₉ClO₂, is a cinnamic acid derivative of interest in organic synthesis. While numerous studies have detailed its preparation and various spectroscopic characterizations, a definitive single-crystal X-ray diffraction study, which would provide precise atomic coordinates and molecular geometry, has not been published. This lack of data presents a significant gap for researchers in crystallography, materials science, and drug development who rely on detailed structural information for molecular modeling, understanding intermolecular interactions, and predicting solid-state properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Melting Point | 76-77 °C |

| Appearance | White to off-white crystalline solid |

| Synonyms | Methyl p-chlorocinnamate, (E)-methyl 3-(4-chlorophenyl)acrylate |

Standard Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established set of experimental procedures. The general workflow for such an analysis is depicted in the diagram below.

Synthesis and Purification

A common method for the synthesis of this compound involves the esterification of 4-chlorocinnamic acid with methanol, often in the presence of an acid catalyst. Another reported method is a one-pot synthesis using p-chlorobenzaldehyde and diethyl malonate with glycine (B1666218) as a catalyst in anhydrous methanol. Following synthesis, the crude product must be purified to a high degree to facilitate the growth of high-quality single crystals. Standard purification techniques include recrystallization from a suitable solvent or column chromatography.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The process typically involves:

-

Solvent Screening: A range of solvents with varying polarities are tested to determine the solubility of the compound.

-

Crystallization Method: Common methods include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, and vapor diffusion.

-

Optimization: Once initial crystals are obtained, the conditions (e.g., solvent system, temperature, concentration) are optimized to yield larger, well-defined single crystals.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of the atomic positions, and thermal parameters. The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

While a definitive crystal structure of this compound is not currently available, the established methodologies of chemical synthesis and single-crystal X-ray crystallography provide a clear path for its determination. The publication of this data would be a valuable contribution to the chemical sciences, enabling more accurate molecular modeling and a deeper understanding of the solid-state behavior of this compound. Researchers are encouraged to pursue this investigation and deposit the resulting crystallographic information in public databases to enrich the collective scientific knowledge.

Quantum Chemical Analysis of Methyl 4-chlorocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 4-chlorocinnamate, a cinnamic acid derivative of interest in medicinal chemistry and materials science. Through quantum chemical calculations, primarily using Density Functional Theory (DFT), we explore the molecule's structural, vibrational, electronic, and nonlinear optical properties. This document serves as a comprehensive resource, detailing both the theoretical methodologies and corresponding experimental protocols, offering a framework for the computational assessment of similar compounds.

Introduction

This compound belongs to the family of cinnamic acid derivatives, which are widely recognized for their diverse biological activities and potential applications in pharmacology.[1] Quantum chemical calculations have become an indispensable tool in modern chemistry, allowing for the prediction and understanding of molecular properties at the atomic level. By simulating molecular behavior, these computational methods can elucidate geometric structures, vibrational modes, electronic transitions, and reactivity, thereby guiding experimental design and accelerating the discovery process.

This guide focuses on a theoretical investigation of this compound's key chemical and physical characteristics. We will cover:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the molecule.

-

Vibrational Spectroscopy: A comparison of theoretical FT-IR and FT-Raman spectra with experimental data to confirm structural assignments.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals to understand electronic transitions and reactivity.

-

Nonlinear Optical (NLO) Properties: Calculation of dipole moment, polarizability, and hyperpolarizability to assess the material's potential in optical applications.

Methodologies and Protocols

A combined theoretical and experimental approach is crucial for a thorough understanding of a molecule's properties. The computational results provide a detailed interpretation of the experimental data.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian.[2] The Density Functional Theory (DFT) method, particularly with the B3LYP hybrid functional, is widely employed for its accuracy in predicting the properties of organic compounds.[1][3] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[4][5]

The general workflow for these calculations is illustrated below.

Experimental Protocols

Synthesis of this compound: A common method for synthesizing this compound is through a one-pot Knoevenagel condensation reaction.[6]

-

Preparation: In a reaction vessel, add diethyl malonate to anhydrous methanol (B129727) as the solvent.

-

Reaction Initiation: Slowly add a solution of sodium hydroxide (B78521) in absolute methanol to the mixture and stir. Subsequently, add glacial acetic acid.

-

Condensation: Add 4-chlorobenzaldehyde (B46862) and a catalytic amount of glycine (B1666218) to the solution.

-

Reflux: Heat the mixture to reflux for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove methanol.

-

Isolation: Pour the residue into an ice-water mixture and refrigerate to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a methanol-water mixture. Dry the resulting white needles under a vacuum.[6]

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique. This analysis identifies the characteristic functional groups present in the molecule based on their vibrational frequencies.[4]

-

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm⁻¹ range. It provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.[4]

-

UV-Vis Spectroscopy: The UV-Visible absorption spectrum is recorded in a suitable solvent (e.g., ethanol) in the 200–800 nm range. This spectrum reveals information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[7]

The relationship between the theoretical and experimental arms of the investigation is crucial for validating the computational model.

Results and Discussion

The following sections present the theoretical data obtained from DFT calculations. These results are representative of what is expected for this compound based on studies of similar cinnamic acid derivatives.[1]

Molecular Geometry

The geometry of this compound was optimized to find the most stable conformation. The planarity of the phenyl ring and the conjugated system is a key feature. Selected optimized geometric parameters are presented below. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=C (olefinic) | 1.34 Å |

| C-C (ring avg.) | 1.39 Å | |

| C=O | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| C-Cl | 1.75 Å | |

| Bond Angles | C=C-C (phenyl) | 127.5° |

| C-C=O | 125.0° | |

| O=C-O | 123.0° | |

| Dihedral Angle | C(phenyl)-C=C-C(carbonyl) | ~180.0° (trans) |

| (Note: Values are typical for DFT/B3LYP calculations on similar structures and serve as a reference.)[1] |

Vibrational Analysis

The calculated vibrational frequencies help in the assignment of bands observed in the experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| C-H stretch (ring) | 3050 - 3100 | ~3070 | ν(C-H) |

| C=O stretch | 1715 | ~1720 | ν(C=O) |

| C=C stretch (olefinic) | 1635 | ~1640 | ν(C=C) |

| C-C stretch (ring) | 1590 | ~1595 | ν(C-C) |

| C-O stretch (ester) | 1250 | ~1255 | ν(C-O) |

| C-Cl stretch | 750 | ~755 | ν(C-Cl) |

| (Note: Experimental values are approximate and based on typical spectra for similar compounds.)[1][8] |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition.[9][10]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

| (Note: Values are representative for this class of molecules.)[11] |

The energy gap indicates the energy required to excite an electron from the HOMO to the LUMO. This value can be correlated with the absorption maximum (λ_max) in the UV-Vis spectrum. A smaller energy gap suggests higher reactivity and a shift of λ_max to longer wavelengths.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are important for applications in optoelectronics and photonics.[12] The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response.

| Parameter | Symbol | Calculated Value |

| Dipole Moment | μ | ~2.5 Debye |

| Mean Polarizability | α | ~150 a.u. |

| First Hyperpolarizability | β | ~800 a.u. |

| (Note: Values are representative and depend strongly on the computational method.)[7][11][13] |

The significant hyperpolarizability of molecules like this compound arises from the charge transfer between the electron-donating and electron-accepting parts of the molecule, facilitated by the π-conjugated system.

Conclusion

This technical guide has outlined the comprehensive computational analysis of this compound using Density Functional Theory. The theoretical investigation provides detailed insights into the molecule's geometric, vibrational, electronic, and nonlinear optical properties. The methodologies and representative data presented here serve as a valuable resource for researchers in drug development and materials science, demonstrating the power of quantum chemical calculations to predict and interpret molecular characteristics, thereby guiding and complementing experimental research. The strong correlation between theoretical predictions and experimental observations underscores the reliability of DFT methods for the analysis of complex organic molecules.

References

- 1. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 2. ripublication.com [ripublication.com]

- 3. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 12. ajchem-a.com [ajchem-a.com]

- 13. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to Cinnamic Acid Derivatives: From Natural Sources to Synthetic Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the inquiry into the natural occurrence of methyl 4-chlorocinnamate. Extensive investigation of scientific literature and natural product databases reveals no evidence of this compound or its parent compound, 4-chlorocinnamic acid, as naturally occurring substances. These compounds are consistently referenced as synthetic molecules. This guide, therefore, provides a comprehensive overview of prominent, naturally occurring cinnamic acid derivatives—namely p-coumaric acid, caffeic acid, and ferulic acid—and contextualizes this compound as a synthetic analog. The rationale for synthetic modifications, such as halogenation, is explored in the context of enhancing biological activity. This document furnishes detailed synthetic protocols, comparative data on biological activities, and visual diagrams of synthetic and biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Natural Occurrence of Cinnamic Acid and Its Derivatives

Cinnamic acid and its derivatives are a class of phenolic compounds biosynthesized in plants via the shikimic acid pathway.[1] These compounds are integral components of the plant cell wall and are involved in various physiological processes, including defense mechanisms and growth regulation.[2] The most common naturally occurring derivatives include p-coumaric acid, caffeic acid, and ferulic acid, which are widely distributed in fruits, vegetables, and grains.[3][4][5]

This compound: A Synthetic Derivative

In contrast to the aforementioned compounds, there is no substantive evidence to suggest that this compound is a natural product. It is consistently described in the literature as a synthetic compound. The introduction of a chlorine atom to the cinnamic acid backbone is a deliberate synthetic modification. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing its biological activity.

Comparative Biological Activities

Naturally occurring cinnamic acid derivatives exhibit a wide range of biological activities.[1][2] The synthetic analog, this compound, has been primarily investigated for its antimicrobial properties.[6]

| Compound | Structure | Biological Activities | References |

| p-Coumaric Acid | 4-hydroxycinnamic acid | Antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective. | [3][5][7][8] |

| Caffeic Acid | 3,4-dihydroxycinnamic acid | Antioxidant, anti-inflammatory, anticancer, neuroprotective, antimicrobial. | [9][10][11][12] |

| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Antioxidant, anti-inflammatory, anticancer, antimicrobial, antiviral, hepatoprotective. | [4][13][14][15] |

| This compound | methyl (E)-3-(4-chlorophenyl)prop-2-enoate | Antimicrobial (antibacterial and antifungal). | [6] |

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for this compound is the Knoevenagel condensation followed by esterification. A one-pot synthesis method has also been described.[16]

One-Pot Synthesis of Methyl p-chlorocinnamate: [16]

-

Materials: Diethyl malonate, p-chlorobenzaldehyde, glycine (B1666218), anhydrous methanol (B129727), sodium hydroxide (B78521), glacial acetic acid.

-

Procedure:

-

In a reaction vessel containing anhydrous methanol, add diethyl malonate.

-

A solution of sodium hydroxide in absolute methanol is then added dropwise while mixing.

-

Glacial acetic acid is added to the mixture, and the reaction proceeds for 1-1.5 hours at room temperature.

-

p-Chlorobenzaldehyde and glycine (catalyst) are added to the reaction solution.

-

The mixture is refluxed for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove the solvent.

-

The residue is added to an ice-water mixture and refrigerated.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a methanol-water mixture and vacuum-dried to yield methyl p-chlorocinnamate.

-

Antimicrobial Activity Assay for this compound

The antimicrobial activity of this compound and its derivatives can be assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Example Protocol for Antifungal Susceptibility Testing: [6]

-

Microorganisms: Strains of Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii.

-

Method: Broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Procedure:

-

The compounds are dissolved in DMSO to a stock concentration.

-

Serial dilutions of the compounds are prepared in 96-well microtiter plates using RPMI 1640 medium.

-

A standardized inoculum of each fungal strain is added to the wells.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.

-

Visual Diagrams

Caption: Synthetic pathway for this compound.

Caption: Postulated antifungal mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]

- 4. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. banglajol.info [banglajol.info]

- 9. ffhdj.com [ffhdj.com]

- 10. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Methyl 4-chlorocinnamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, particularly methyl cinnamate (B1238496), to provide a scientifically grounded estimation of its thermal properties. This approach allows for a robust understanding of the expected behavior of this compound under thermal stress, which is critical for its handling, storage, and application in research and development.

Introduction to this compound

This compound is an organic compound belonging to the class of cinnamic acid esters. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at the para position, attached to a methyl acrylate (B77674) group. This compound and its derivatives are of interest in various fields, including pharmaceuticals and material science, due to their potential biological activities and role as synthetic intermediates. Understanding the thermal stability of this compound is paramount for ensuring its integrity during synthesis, purification, storage, and formulation processes.

Thermal Stability and Decomposition Analysis

The thermal stability of a compound refers to its resistance to decompose upon heating. This is a critical parameter for assessing the shelf-life, processing conditions, and potential hazards associated with a chemical substance. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Estimated Thermal Decomposition Profile

Based on the analysis of methyl trans-cinnamate, the thermal decomposition of this compound is anticipated to occur in a single primary stage. The decomposition is likely to involve the cleavage of the ester bond and fragmentation of the cinnamate backbone.

Table 1: Estimated Thermal Decomposition Data for this compound (by analogy to methyl trans-cinnamate)

| Parameter | Estimated Value | Description |

| Onset Decomposition Temperature (Tonset) | ~150 - 200 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~200 - 250 °C | The temperature at which the maximum rate of weight loss occurs. |

| Endset Decomposition Temperature (Tendset) | ~250 - 300 °C | The temperature at which the primary decomposition is complete. |

| Mass Loss | >95% | The percentage of the initial mass lost during the primary decomposition stage. |

Note: These values are estimations based on the thermal analysis of methyl trans-cinnamate and should be confirmed by experimental analysis for this compound.

Potential Decomposition Products

The thermal decomposition of this compound is expected to yield a mixture of volatile and non-volatile products. The primary fragmentation is likely to occur at the ester linkage and the C-C bonds of the propenoate chain. The presence of the chlorine atom introduces the possibility of forming chlorinated aromatic compounds and hydrogen chloride as decomposition byproducts.

Table 2: Potential Decomposition Products of this compound

| Product Type | Examples | Formation Pathway |

| Primary Fragments | 4-chlorostyrene, Carbon dioxide, Methane | Decarboxylation and fragmentation of the ester and alkyl chain. |

| Chlorinated Aromatics | Chlorobenzene, Dichlorobenzenes | Secondary reactions and rearrangements at high temperatures. |

| Inorganic Gases | Hydrogen chloride (HCl), Carbon monoxide (CO) | Cleavage of the C-Cl bond and incomplete combustion. |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small amount of this compound powder (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-